molecular formula C7H9N3O2 B12294386 (2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid

(2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid

Cat. No.: B12294386
M. Wt: 167.17 g/mol
InChI Key: UFURPNJIXOBVRS-ZCFIWIBFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- can be achieved through several methods. One common approach involves the use of asymmetric synthesis techniques to ensure the production of the desired enantiomer. This process often includes the use of chiral catalysts and specific reaction conditions to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to ensure the efficient production of high-quality 5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- .

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- involves its interaction with AMPA/kainate receptors in the central nervous system. By binding to these receptors, it modulates synaptic transmission and influences neuronal activity. This interaction is crucial for understanding its potential therapeutic effects and its role in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinepropanoic acid, alpha-amino-, (alphaR)- is unique due to its specific interaction with AMPA/kainate receptors, which distinguishes it from other similar compounds. Its role as an effective agonist for these receptors makes it a valuable compound for studying synaptic transmission and potential therapeutic applications .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2R)-2-amino-3-pyrimidin-5-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)1-5-2-9-4-10-3-5/h2-4,6H,1,8H2,(H,11,12)/t6-/m1/s1

InChI Key

UFURPNJIXOBVRS-ZCFIWIBFSA-N

Isomeric SMILES

C1=C(C=NC=N1)C[C@H](C(=O)O)N

Canonical SMILES

C1=C(C=NC=N1)CC(C(=O)O)N

Origin of Product

United States

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